molecular formula C16H15IN2O4 B3646020 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide

2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide

Cat. No.: B3646020
M. Wt: 426.21 g/mol
InChI Key: PFBZEXQGAAJOMG-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the phenol ring.

    Alkylation: Addition of methyl groups to the phenol ring.

    Iodination: Introduction of the iodine atom to the phenyl ring.

    Acylation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The phenoxy and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Phenols: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-(2-iodophenyl)acetamide: Lacks the nitro group.

    2-(2,4-dimethyl-6-nitrophenoxy)-N-phenylacetamide: Lacks the iodine atom.

Uniqueness

The presence of both nitro and iodo groups in 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O4/c1-10-7-11(2)16(14(8-10)19(21)22)23-9-15(20)18-13-6-4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBZEXQGAAJOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC=C2I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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